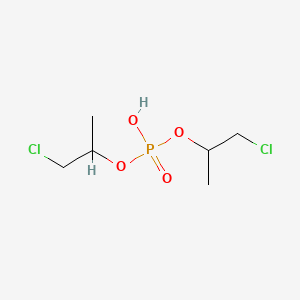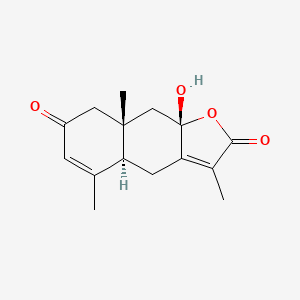![molecular formula C₂₃H₁₉Cl₂NO₇S B1142718 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine CAS No. 167400-96-6](/img/no-structure.png)
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Molecular Structure Analysis
The molecular formula of 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is C15H10Cl3NO2 and its molecular weight is 342.6 .Physical And Chemical Properties Analysis
This compound is a solid with a pale yellow to yellow color. It has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. Its density is predicted to be 1.452±0.06 g/cm3. It is slightly soluble in chloroform and methanol when heated and sonicated .Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with 3,4-dimethoxybenzenesulfonyl chloride followed by reaction with glycine.", "Starting Materials": [ "4-chloro-2-(2-chlorobenzoyl)aniline", "3,4-dimethoxybenzenesulfonyl chloride", "Glycine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 4-chloro-2-(2-chlorobenzoyl)aniline in chloroform and add 3,4-dimethoxybenzenesulfonyl chloride. Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in methanol and add glycine. Stir the mixture at room temperature for 24 hours.", "Step 5: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3. Extract the mixture with diethyl ether and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in a mixture of methanol and water. Adjust the pH to 8-9 with sodium hydroxide.", "Step 8: Extract the mixture with diethyl ether and wash the organic layer with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine." ] } | |
Número CAS |
167400-96-6 |
Fórmula molecular |
C₂₃H₁₉Cl₂NO₇S |
Peso molecular |
524.37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)
![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)
![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)
